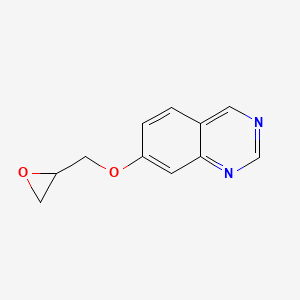
7-(Oxiran-2-ylmethoxy)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Oxiran-2-yl)methoxy]quinazoline is a heterocyclic compound that features a quinazoline core structure with an epoxide group attached via a methoxy linker. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(oxiran-2-yl)methoxy]quinazoline typically involves the reaction of quinazoline derivatives with epoxide-containing reagents. One common method is the nucleophilic substitution reaction where a quinazoline derivative reacts with an epoxide under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for 7-[(oxiran-2-yl)methoxy]quinazoline may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
7-[(Oxiran-2-yl)methoxy]quinazoline undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include diols from oxidation, alcohols from reduction, and various substituted quinazoline derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
7-[(Oxiran-2-yl)methoxy]quinazoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-[(oxiran-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, which is particularly useful in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-Aminoquinazoline
- 6,7-Dimethoxyquinazoline
- 2-Methylquinazoline
Uniqueness
What sets 7-[(oxiran-2-yl)methoxy]quinazoline apart from these similar compounds is the presence of the epoxide group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This unique feature makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
7-(oxiran-2-ylmethoxy)quinazoline |
InChI |
InChI=1S/C11H10N2O2/c1-2-9(14-5-10-6-15-10)3-11-8(1)4-12-7-13-11/h1-4,7,10H,5-6H2 |
InChI-Schlüssel |
RIHGQIYZEFYAAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC3=NC=NC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


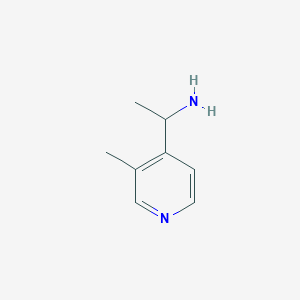
![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)
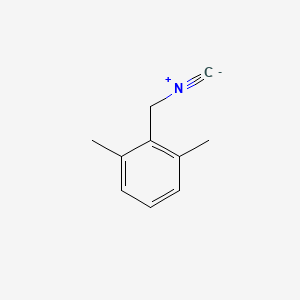
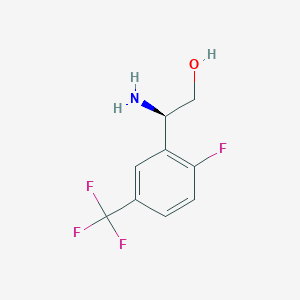
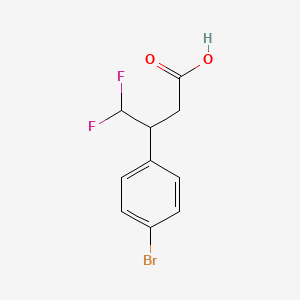
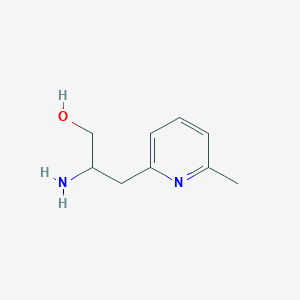
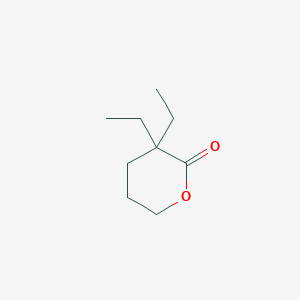
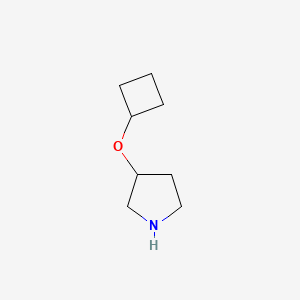
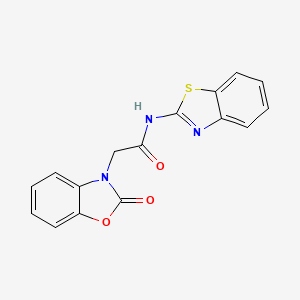
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
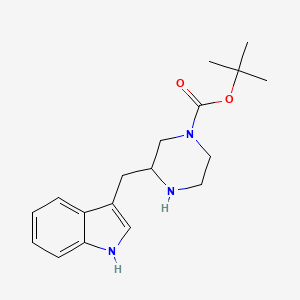
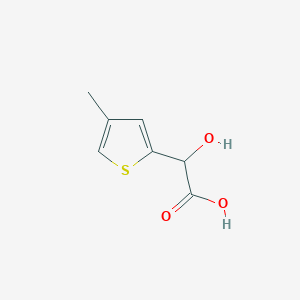
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
